molecular formula C17H17Cl2NO B8082057 Saphris hydrochloride

Saphris hydrochloride

Cat. No.: B8082057
M. Wt: 322.2 g/mol
InChI Key: FNJQDKSEIVVULU-UHFFFAOYSA-N
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Description

Saphris hydrochloride, known chemically as asenapine hydrochloride, is an atypical antipsychotic medication. It is primarily used to treat schizophrenia and acute mania associated with bipolar disorder. The compound was initially approved in the United States in 2009 and has since been used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asenapine hydrochloride involves multiple steps, starting from the basic structure of the tetracyclic antidepressant mianserin. The chemical structure is altered to produce asenapine, which is then converted to its hydrochloride salt form. The key steps include:

Industrial Production Methods: Industrial production of asenapine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Asenapine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, bromine.

Major Products Formed:

    Oxidation: Oxidized derivatives of asenapine.

    Reduction: Reduced forms of asenapine.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Asenapine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.

    Medicine: Extensively used in clinical trials for the treatment of psychiatric disorders like schizophrenia and bipolar disorder.

    Industry: Employed in the development of new antipsychotic medications and formulations.

Mechanism of Action

Asenapine hydrochloride is compared with other atypical antipsychotics like:

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQDKSEIVVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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